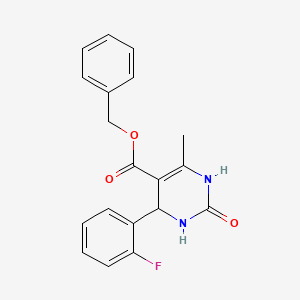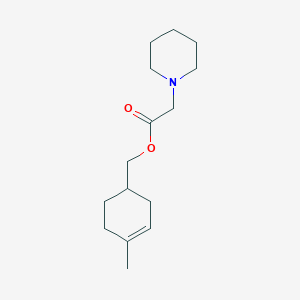![molecular formula C23H30O4 B4989025 1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound also known as IPEE or GW0742. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
IPEE exerts its effects through the activation of PPAR delta, a nuclear receptor that regulates various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. The activation of PPAR delta by IPEE leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and anti-inflammatory processes.
Biochemical and physiological effects:
IPEE has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using IPEE in lab experiments include its high potency and selectivity for PPAR delta, its ability to activate PPAR delta in various cell types and tissues, and its potential therapeutic applications in various diseases. The limitations of using IPEE in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
Zukünftige Richtungen
1. Further studies are needed to understand the molecular mechanisms underlying the effects of IPEE on insulin sensitivity, inflammation, and lipid metabolism.
2. The potential therapeutic applications of IPEE in other diseases such as neurodegenerative diseases and metabolic disorders need to be explored.
3. The development of more potent and selective PPAR delta agonists based on the structure of IPEE is needed.
4. The potential side effects of long-term use of IPEE need to be investigated in preclinical and clinical studies.
5. The development of novel drug delivery systems for IPEE to improve its pharmacokinetic properties and reduce its potential side effects is needed.
Synthesemethoden
The synthesis of IPEE involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using tert-butyldimethylsilyl chloride. The next step involves the reaction of the protected phenol with 2-(2-bromoethoxy)ethyl bromide to obtain the intermediate. The final step involves the deprotection of the phenol group using tetra-n-butylammonium fluoride to obtain IPEE.
Wissenschaftliche Forschungsanwendungen
IPEE has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Eigenschaften
IUPAC Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-6-19-7-12-22(23(17-19)24-4)27-16-14-25-13-15-26-21-10-8-20(9-11-21)18(2)3/h5-12,17-18H,13-16H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBXFINYBQOIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)
